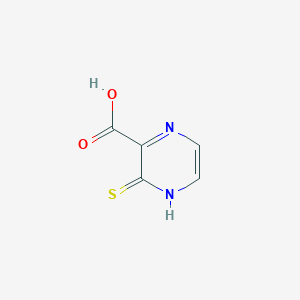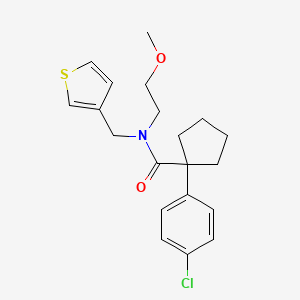![molecular formula C7H9N5S2 B2380669 5-[(2-amino-1,3-tiazol-4-il)metil]-4-metil-2,4-dihidro-3H-1,2,4-triazol-3-tiona CAS No. 690642-82-1](/img/structure/B2380669.png)
5-[(2-amino-1,3-tiazol-4-il)metil]-4-metil-2,4-dihidro-3H-1,2,4-triazol-3-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C7H9N5S2 and its molecular weight is 227.3. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Los derivados de tiazol han demostrado una actividad antimicrobiana significativa. Por ejemplo, la sulfazole, un compuesto que contiene una porción de tiazol, exhibe propiedades antimicrobianas. Los investigadores han explorado modificaciones de compuestos basados en tiazol para mejorar su eficacia contra diversos patógenos .
Actividad Antirretroviral
Ritonavir, un fármaco antirretroviral utilizado en el tratamiento del VIH/SIDA, contiene un anillo de tiazol. Su mecanismo implica la inhibición de enzimas proteasas virales, lo que reduce la replicación viral .
Propiedades Antifúngicas
Abafungin, otro compuesto que contiene tiazol, muestra actividad antifúngica. Los tiazoles han sido investigados por su potencial en la lucha contra las infecciones fúngicas .
Potencial Anticancerígeno
Tiazofurina, un compuesto basado en tiazol, exhibe propiedades anticancerígenas. Los investigadores han estudiado sus efectos sobre las células cancerosas y explorado modificaciones para mejorar su potencia .
Efectos Antioxidantes
Los tiazoles se han asociado con la actividad antioxidante. Su capacidad para eliminar radicales libres los hace relevantes en la gestión del estrés oxidativo .
Aplicaciones Antihipertensivas
Ciertos derivados de tiazol han mostrado promesa como agentes antihipertensivos. Los investigadores continúan explorando sus efectos sobre la regulación de la presión arterial .
Actividad Hepatoprotectora
Los tiazoles pueden desempeñar un papel en la protección de la salud hepática. Las investigaciones sobre sus efectos hepatoprotectores están en curso .
Otras Actividades Biológicas
Los tiazoles se han relacionado con diversas otras actividades biológicas, incluidos efectos antiinflamatorios, anti-Alzheimer y antidiabéticos. Estos compuestos multifacéticos siguen siendo objeto de interés científico .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral .
Mode of Action
It’s known that thiazole derivatives can interact with various enzymes and proteins, leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to inhibit bacterial pathogens .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, and anticancer activities .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic agents .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cellular context and the concentration of the compound.
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to exhibit stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been reported to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Propiedades
IUPAC Name |
3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S2/c1-12-5(10-11-7(12)13)2-4-3-14-6(8)9-4/h3H,2H2,1H3,(H2,8,9)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIDJWVZDWSQCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690642-82-1 |
Source


|
| Record name | 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)




![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)
![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)